2-(cinnamylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S2/c20-17-16-14-10-4-5-11-15(14)24-18(16)22-19(21-17)23-12-6-9-13-7-2-1-3-8-13/h1-3,6-9H,4-5,10-12H2,(H2,20,21,22)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGUCMZCTMAMSA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC=CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SC/C=C/C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(cinnamylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating in the presence of a desiccant such as calcium chloride. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(Cinnamylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(Cinnamylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(cinnamylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . The compound can also interfere with the synthesis of nucleic acids, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Structural and Functional Insights
Anti-Infective Activity :
Anticancer Activity :
Biological Activity
2-(Cinnamylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (CAS No. 679417-21-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H22N2OS
- Molecular Weight : 382.542 g/mol
- Structure : The compound features a thieno-pyrimidine core with a cinnamylthio substituent that may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress .
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This is hypothesized to occur through disruption of bacterial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Properties : The structure of the compound suggests potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines and mediators .
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
Case Studies
- Cancer Cell Line Study : A study conducted on various cancer cell lines indicated that compounds structurally related to this compound exhibited notable cytotoxicity. The IC50 values were significantly lower than those of standard chemotherapeutic agents used in treatment protocols.
- Antimicrobial Efficacy : In a recent trial assessing the antimicrobial properties of thieno-pyrimidine derivatives, this compound was found to inhibit biofilm formation in bacterial cultures by up to 70%, suggesting its potential as a therapeutic agent against biofilm-associated infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives?
- Methodology : The core scaffold is typically synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization in glacial acetic acid and DMSO under reflux. Yields range from 65% to 88% depending on substituents .
- Key Characterization : Compounds are purified via flash column chromatography (FCC) and characterized using / NMR, IR spectroscopy, and elemental analysis to confirm regioselectivity and purity .
Q. How are these compounds screened for initial biological activity in academic settings?
- Experimental Design : Primary screens often target enzyme inhibition (e.g., tyrosinase, dihydrofolate reductase) or anti-proliferative activity against cancer cell lines (e.g., MCF-7, HepG2). For tuberculosis research, activity against Mycobacterium tuberculosis H37Rv is assessed using microplate Alamar Blue assays (MABA) .
- Data Interpretation : IC values below 10 µM are considered promising. Contradictions in activity (e.g., same scaffold showing anti-TB vs. anticancer effects) are resolved by analyzing substituent effects (e.g., cinnamylthio groups enhance membrane permeability) .
Advanced Research Questions
Q. What strategies are employed to optimize the pharmacokinetic properties of this scaffold?
- Structural Modifications : Introducing polar groups (e.g., morpholine, piperazine) improves solubility, while hydrophobic substituents (e.g., tert-butyl) enhance blood-brain barrier penetration. For example, 4-(piperidin-1-yl) derivatives show 68% purity and improved CNS activity .
- In Silico Tools : Molecular dynamics (MD) simulations using AMBER99 force fields predict binding stability with targets like EGFR or AKT1. ADMET predictions guide the selection of derivatives with lower hepatotoxicity .
Q. How do researchers resolve contradictions in reported biological activities across studies?
- Case Study : While Samala et al. (2016) reported anti-TB activity (MIC = 0.5 µg/mL) , Astolfi et al. (2022) identified the same core as an AKT1 inhibitor for leukemia (IC = 1.2 µM) .
- Resolution : Comparative SAR analysis reveals that 2-cinnamylthio substitutions favor kinase inhibition (e.g., AKT1), whereas 2-arylaminomethyl groups enhance antibacterial activity. Docking studies (MOE 2014.10) validate divergent binding modes .
Q. What advanced techniques are used to validate target engagement in cellular models?
- Mechanistic Studies :
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining confirms caspase-3 activation in breast cancer cells treated with N-(p-tolyl) derivatives .
- Microtubule Disruption : Immunofluorescence microscopy reveals mitotic arrest in HeLa cells treated with 2-methyl-N-(4-(methylthio)phenyl) analogues .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during synthesis of 2-substituted derivatives?
- Challenge : Competing reactions at N3 vs. C2 positions lead to mixed products.
- Solution : Using DMSO as a mild oxidant in acetic acid suppresses N3 side reactions. For example, 2-(3,5-di-tert-butyl-4-hydroxyphenyl) derivatives achieve 82% regiochemical purity .
Q. What analytical methods are critical for confirming compound stability in biological assays?
- HPLC-MS : Monitors degradation in PBS (pH 7.4) over 24 hours. 4-Ethoxy derivatives show >90% stability, while 4-aminophenyl analogues degrade rapidly due to hydrolysis .
- X-ray Crystallography : Resolves disorder in the tetrahydrobenzo ring (e.g., 7-methyl derivatives crystallize in monoclinic P2/c space group, confirming planar thienopyrimidine core) .
Key Takeaways
- Synthesis : Glacial acetic acid/DMSO systems favor high yields and regioselectivity .
- Biological Profiling : Substituent choice dictates target specificity (e.g., kinase vs. antimicrobial activity) .
- Advanced Validation : Combine MD simulations, CRISPR knockout, and mechanistic assays to confirm MoA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
